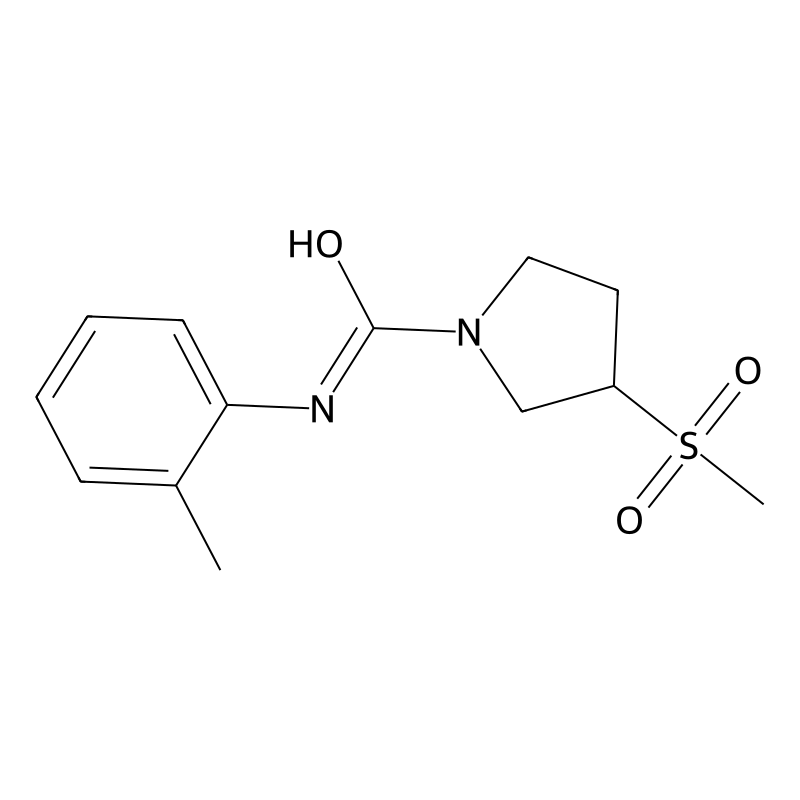

3-methanesulfonyl-N-(2-methylphenyl)pyrrolidine-1-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Pyrrolidine in Drug Discovery

Field: Medicinal Chemistry

Application: The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Results: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Design of Selective COX-2 Inhibitors

Field: Pharmaceutical Chemistry

Application: A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated as selective COX-2 inhibitors .

Method: The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .

Results: Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .

3-methanesulfonyl-N-(2-methylphenyl)pyrrolidine-1-carboxamide is a chemical compound characterized by its complex structure and functional groups. Its molecular formula is , indicating the presence of a methanesulfonyl group, a pyrrolidine ring, and a carboxamide functional group. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

The chemical reactivity of 3-methanesulfonyl-N-(2-methylphenyl)pyrrolidine-1-carboxamide primarily involves nucleophilic substitutions and acylation reactions due to the presence of the carboxamide and sulfonyl groups. The methanesulfonyl group can act as a leaving group in nucleophilic substitution reactions, making this compound useful in synthetic organic chemistry. Additionally, the pyrrolidine ring can participate in various cyclization reactions, leading to the formation of more complex structures .

The synthesis of 3-methanesulfonyl-N-(2-methylphenyl)pyrrolidine-1-carboxamide can be achieved through several methods, including:

- Nucleophilic Substitution: The reaction of 2-methylphenyl amine with a suitable pyrrolidine derivative can lead to the formation of the target compound.

- Acylation: The introduction of a methanesulfonyl group can be accomplished through acylation reactions involving methanesulfonic anhydride or similar reagents.

- Cyclization Reactions: The formation of the pyrrolidine ring may involve cyclization from a linear precursor containing the necessary functional groups .

3-methanesulfonyl-N-(2-methylphenyl)pyrrolidine-1-carboxamide has potential applications in pharmaceutical research and development. Its unique structure may allow it to serve as a lead compound for developing new therapeutic agents targeting various diseases. Additionally, due to its functional groups, it could be utilized in synthetic organic chemistry for generating more complex molecules .

Several compounds share structural similarities with 3-methanesulfonyl-N-(2-methylphenyl)pyrrolidine-1-carboxamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2-methylphenyl)pyrrolidine-1-carboxamide | Lacks sulfonyl group; simpler structure | |

| N,2-bis(3-methylphenyl)pyrrolidine-1-carboxamide | Contains two methylphenyl groups; increased steric bulk | |

| 2-(3-methyl-1,2-oxazol-5-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide | Incorporates an oxazole ring; different heterocyclic structure |

Uniqueness

The uniqueness of 3-methanesulfonyl-N-(2-methylphenyl)pyrrolidine-1-carboxamide lies in its specific combination of a methanesulfonyl group with a pyrrolidine backbone and a carboxamide moiety. This combination may enhance its solubility and biological activity compared to other similar compounds that lack one or more of these functional groups .